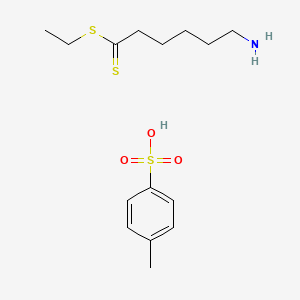
N-(4-chlorophényl)carbamate d'éthyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl N-(4-chlorophenyl)carbamate derivatives involves a variety of chemical reactions, showcasing the compound's versatility. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through a reaction involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. The structure was confirmed by 1H NMR, mass spectral analysis, and single crystal X-ray diffraction studies (D. Achutha et al., 2017).
Molecular Structure Analysis
The molecular structure of ethyl N-(4-chlorophenyl)carbamate derivatives has been extensively analyzed using various techniques. The ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate's molecular structure, for instance, was investigated through vibrational frequencies and vibrational assignments, optimized using HF and DFT levels of theory. The stability was analyzed by NBO analysis, and HOMO and LUMO analysis was used to determine charge transfer within the molecule (Y. Sheena Mary et al., 2015).
Chemical Reactions and Properties
Ethyl N-(4-chlorophenyl)carbamate participates in a variety of chemical reactions, indicating its reactivity and potential for creating diverse derivatives. The preparation of ethenyl and oxiranol carbamate and their (2-2H2)-derivatives using selenium chemistry is one such example. These derivatives were used in further reactions, demonstrating the compound's versatility in synthetic chemistry (C. Bleasdale et al., 1994).
Physical Properties Analysis
The physical properties of ethyl N-(4-chlorophenyl)carbamate derivatives, such as crystal structure and hydrogen bonding patterns, have been a focus of research. For instance, ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its derivatives were analyzed for their crystal structures, revealing how molecular interactions and hydrogen bonding contribute to their stability (S. J. Garden et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of ethyl N-(4-chlorophenyl)carbamate derivatives, have been extensively studied. Nuclear magnetic resonance studies showed that ethyl N-substituted carbamates exist as single isomers in specific solvents, indicating the influence of substituents on the chemical shift and thus on the chemical properties of the compound (D. M. Soignet et al., 1974).
Applications De Recherche Scientifique
Sécurité des boissons fermentées
Le carbamate d'éthyle (EC), qui est l'ester éthylique de l'acide carbamique, est un sous-produit naturel de la production d'aliments fermentés et de boissons alcoolisées . Il est cancérigène et génotoxique, ce qui pose un problème de sécurité alimentaire important . Dans une étude, Clavispora lusitaniae Cl-p, un micro-organisme ayant une forte capacité de dégradation de l'EC, a été isolé. Cette souche a décomposé 47,69 % du carbamate d'éthyle après cinq jours de fermentation . Cette application est importante pour améliorer la sécurité des aliments et des boissons fermentés .
Amélioration de la saveur dans les boissons fermentées
La même souche, Clavispora lusitaniae Cl-p, s'est avérée capable de produire de l'arôme et de l'ester . Lorsque la souche a été ajoutée à la fermentation du vin de riz, des substances aromatiques comme l'acétate d'éthyle et le β-phényléthanol ont été ajoutées . Cette application est bénéfique pour améliorer le profil aromatique des boissons fermentées .
Évaluation des risques liés à l'exposition au carbamate d'éthyle
L'exposition au carbamate d'éthyle due à la consommation quotidienne de boissons alcoolisées est un problème de santé . Une enquête nationale et une étude d'évaluation des risques ont été menées pour analyser la teneur en EC et l'exposition due à la consommation de boissons alcoolisées . Cette application est cruciale pour comprendre les risques pour la santé associés à l'exposition au carbamate d'éthyle .
Recherche sur le cancer
Le carbamate d'éthyle s'est avéré être cancérigène . Il a été découvert dans les années 1940 que l'EC pouvait augmenter le risque de cancer . Cette application est importante pour la recherche sur le cancer et la compréhension de la cancérogénicité de certaines substances .
Toxicologie alimentaire
Les aliments et les boissons contiennent de nombreuses substances chimiques toxiques qui soulèvent des problèmes de santé . Le carbamate d'éthyle est l'une de ces substances chimiques toxiques présentes dans de nombreux aliments et boissons fermentés . Cette application est importante pour les études de toxicologie alimentaire .
Transformations biochimiques
Le cytochrome P-450 peut transformer une petite partie de l'EC en N-hydroxycarbamate d'éthyle, en a-hydroxycarbamate d'éthyle et en vinylcarbamate . Le N-hydroxycarbamate est une substance cancérigène qui peut provoquer l'oxydation et la dépurination de l'ADN en produisant de l'oxyde nitrique . Cette application est pertinente pour comprendre les transformations biochimiques du carbamate d'éthyle .
Mécanisme D'action
Target of Action
Ethyl N-(4-chlorophenyl)carbamate, also known as N-(P-Chlorophenyl)Urethane, is a carbamate compound . Carbamates are known to interact with various biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Carbamates typically work by forming a reversible bond with their target, altering its function
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets . The downstream effects of these pathway alterations would depend on the specific targets and the biological context.
Propriétés
IUPAC Name |
ethyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKXXIMERYQVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180851 | |
| Record name | p-Chlorophenylurethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2621-80-9 | |
| Record name | Carbamic acid, N-(4-chlorophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2621-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylurethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorophenylurethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Chlorophenylurethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-CHLOROPHENYLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218922.png)
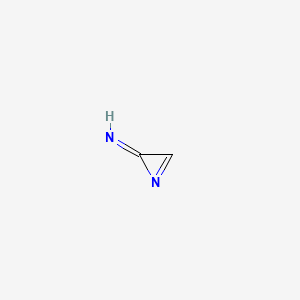

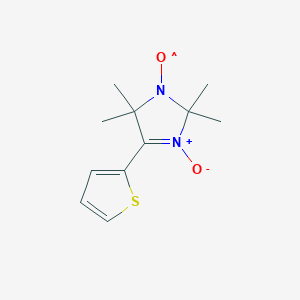

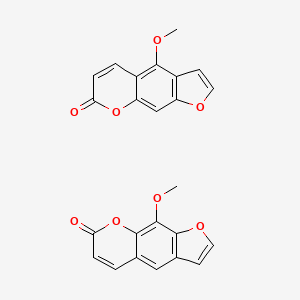
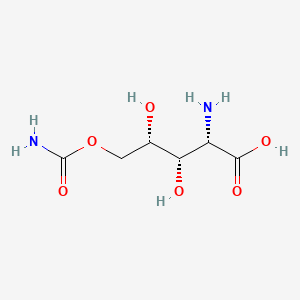
![4-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1218930.png)
![[2-(Hexan-2-yl)-2-(11-methoxy-11-oxoundecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1218933.png)

